Ramosetron-d3 Hydrochloride

Description

Contextualization of Ramosetron (B134825) as a Selective 5-HT3 Receptor Antagonist in Biomedical Sciences

Ramosetron is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor. researchgate.netpatsnap.com These receptors are ligand-gated ion channels widely distributed in the central and peripheral nervous systems, including the gastrointestinal tract. patsnap.comnih.gov When activated by serotonin (5-hydroxytryptamine or 5-HT), these receptors play a crucial role in triggering the emetic reflex and modulating gut motility. patsnap.compatsnap.com

Developed by Yamanouchi Pharmaceuticals (now part of Astellas Pharma), Ramosetron has demonstrated significant efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative states. patsnap.comresearchgate.net Clinical studies have shown that Ramosetron has a higher binding affinity and a longer duration of action compared to some other 5-HT3 antagonists like ondansetron (B39145). researchgate.net Its utility also extends to the management of diarrhea-predominant irritable bowel syndrome (IBS-D), where it helps to normalize bowel function. dovepress.complos.org The well-established role and potent activity of Ramosetron make it a prime candidate for further investigation and optimization through techniques like isotopic labeling. researchgate.netnih.govjnmjournal.org

Rationale for the Specific Deuteration of Ramosetron to Ramosetron-d3 Hydrochloride in Mechanistic Investigations

The synthesis of this compound is driven by the need for a high-fidelity tool for specific research applications. The "d3" designation indicates that three hydrogen atoms in the Ramosetron molecule have been replaced by deuterium (B1214612). This specific labeling serves several critical functions in mechanistic investigations:

Quantitative Bioanalysis: As an internal standard, this compound is indispensable for accurately measuring the concentration of Ramosetron in biological samples during preclinical and clinical studies. aptochem.comclearsynth.com Its slightly higher mass allows it to be distinguished from the parent drug by a mass spectrometer, while its nearly identical chemical properties ensure that it behaves in the same way during sample extraction, chromatography, and ionization, thus minimizing analytical error. aptochem.comtexilajournal.comscioninstruments.com

Metabolic Pathway Elucidation: By strategically placing the deuterium labels on a part of the molecule that is susceptible to metabolism, researchers can study the metabolic pathways of Ramosetron in detail. clearsynth.comresearchgate.net If a metabolic process is slowed down due to the deuterium substitution (the kinetic isotope effect), it provides strong evidence that this specific site is a point of metabolic attack. nih.govplos.org This information is crucial for understanding how the drug is broken down and eliminated from the body.

Improving Pharmacokinetic Profiles: While primarily used as a research tool, the insights gained from studies using this compound could inform the development of next-generation deuterated drugs. nih.gov By understanding the metabolic "soft spots" of a drug, medicinal chemists can design new molecules with deuterium at these positions to intentionally slow down metabolism, potentially leading to improved bioavailability, a longer half-life, and a more favorable safety profile by reducing the formation of toxic metabolites. clearsynth.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

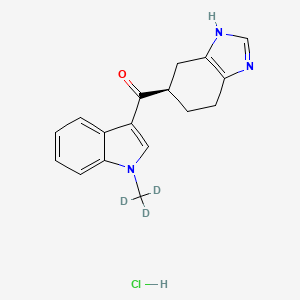

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-LUVKJXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation for Ramosetron D3 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules

The precise introduction of deuterium into a complex organic molecule like Ramosetron (B134825) requires sophisticated synthetic strategies. Site-specific labeling is paramount to ensure the label is not lost during metabolic processes and to maintain the pharmacological profile of the parent compound. nih.govacs.org

Deuterium Exchange Reaction Pathways and Optimization

Deuterium exchange reactions are a common method for introducing deuterium into organic molecules. acs.org These reactions typically involve the exchange of a proton for a deuteron (B1233211) from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often facilitated by a catalyst. acs.orgmdpi.com

For N-heteroarylmethanes, a Brønsted acid-catalyzed deuteration at the methyl group can be achieved. rsc.org This method proceeds through a dearomatic enamine intermediate under relatively mild conditions. The optimization of such reactions involves careful selection of the acid catalyst, solvent, temperature, and reaction time to maximize deuterium incorporation and minimize side reactions. A continuous flow Raney nickel-catalyzed hydrogen isotope exchange process is another effective method compatible with a wide range of nitrogen-containing heterocycles. x-chemrx.com

Table 1: Parameters for Optimization of Deuterium Exchange Reactions

| Parameter | Considerations for Optimization | Potential Outcomes |

| Catalyst | Type (e.g., Brønsted acid, metal), concentration | Higher deuterium incorporation, improved selectivity |

| Deuterium Source | D₂O, deuterated solvents (e.g., MeOD) | Efficiency and cost of deuteration |

| Temperature | Varies depending on reaction pathway | Controls reaction rate and potential side reactions |

| Reaction Time | Monitored for completion | Ensures maximum deuterium exchange |

| Solvent | Must be compatible with reactants and catalyst | Can influence reaction kinetics and solubility |

The optimization process often involves systematic variation of these parameters to achieve the desired level of deuteration with high yields. acs.orgnih.gov

Stereochemical Considerations in Deuterated Synthesis

When a chiral center is present in the molecule, as is the case with Ramosetron, stereochemical integrity must be maintained throughout the synthetic process. libretexts.org The introduction of deuterium should not lead to racemization or inversion of stereochemistry unless specifically desired. semanticscholar.org

In the context of Ramosetron, the chiral center is at the C-5 position of the tetrahydrobenzimidazole ring. researchgate.net The synthetic steps, including the deuteration of the N-methyl group on the indole (B1671886) ring, must be designed to preserve the (R)-configuration of the final product. google.com The choice of reagents and reaction conditions is critical to avoid any epimerization. libretexts.orgnih.gov For instance, reactions proceeding through an E2 elimination mechanism have specific stereochemical requirements, such as an anti-periplanar arrangement of the leaving group and the proton being removed. libretexts.org Similarly, enzyme-catalyzed reductions often exhibit high stereoselectivity, adding deuterium in a predictable manner. polimi.it

Precursor Design and Derivatization for Deuterated Ramosetron Synthesis

The synthesis of Ramosetron-d3 Hydrochloride necessitates the preparation of key intermediates that either already contain the deuterated methyl group or are amenable to its introduction at a late stage.

Synthetic Routes to Key Intermediates for Ramosetron Core Structure

The synthesis of the core Ramosetron structure, a (R)-5-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole, has been reported through various routes. researchgate.netgoogle.com A common approach involves the synthesis of the tetrahydrobenzimidazole and the N-methylindole-3-carboxylic acid moieties separately, followed by their coupling. google.com

One synthetic strategy starts from 3,4-diaminobenzoic acid to construct the benzimidazole-5-carboxylic acid intermediate. google.com This is then converted to the 4,5,6,7-tetrahydrobenzimidazole derivative. google.com A key step in achieving the desired enantiomer is often a resolution step, for example, a lipase-catalyzed hydrolytic kinetic resolution to obtain an intermediate with high enantiomeric excess. researchgate.net

Methodologies for Deuterium Incorporation at the Methyl Group

The introduction of the trideuteromethyl (-CD₃) group onto the indole nitrogen is a crucial step. Several methodologies exist for the site-selective incorporation of a deuterated methyl group. nih.govresearchgate.net

One of the most direct methods is the use of a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄), to alkylate the indole nitrogen of a suitable precursor. acs.org This reaction is typically carried out in the presence of a base.

Another approach involves the reduction of a suitable functional group. For example, a carboxylic acid or ester can be reduced to a deuterated alcohol using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), which is then converted to the corresponding deuterated methyl group.

A sustainable method for the synthesis of N-CD₃ aniline (B41778) derivatives involves a manganese-catalyzed reaction of nitroarenes with deuterated methanol (B129727) (CD₃OD). acs.org This protocol operates through a tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation mechanism. acs.org

Table 2: Comparison of Methods for -CD₃ Group Incorporation

| Method | Deuterated Reagent | Advantages | Disadvantages |

| Direct Methylation | CD₃I, (CD₃)₂SO₄ | High efficiency, straightforward | Reagents can be costly |

| Reductive Deuteration | LiAlD₄ | Versatile for various functional groups | Requires multiple synthetic steps |

| Catalytic Deuteromethylation | CD₃OD | Sustainable, good functional group tolerance | May require specific catalyst systems |

Purification and Isolation Techniques for Isotopic Analogs

The final step in the synthesis of this compound is its purification and isolation to ensure high chemical and isotopic purity. Standard chromatographic techniques are employed for this purpose. epa.gov

High-performance liquid chromatography (HPLC) is a powerful tool for purifying the final product. nih.gov The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase is optimized to achieve good separation of the desired product from any unreacted starting materials, non-deuterated analogs, and other impurities.

Following purification, the identity and purity of this compound are confirmed using various analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight and the incorporation of three deuterium atoms. kore.co.uk Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) is employed to verify the position of the deuterium label and to assess the isotopic enrichment. acs.org Finally, the purified deuterated compound is converted to its hydrochloride salt. google.com

Microscale and Scalable Synthetic Approaches for Research Applications

The synthesis of this compound is achieved through the isotopic labeling of a precursor molecule. The most common and direct method involves the introduction of a trideuteriomethyl group at the N1 position of the indole ring system. This is typically accomplished in the final step of the synthesis, utilizing a deuterated methylating agent.

The precursor for this reaction is (R)-5-[(1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole, also known as nor-YM060. google.com The synthesis of this precursor follows established routes for non-deuterated ramosetron. clearsynth.comresearchgate.net The key step for isotopic incorporation is the N-methylation of nor-YM060 using a deuterated reagent.

Isotopic Incorporation via N-Alkylation

The chemical name of this compound, [(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride, explicitly indicates that the three deuterium atoms are located on the methyl group attached to the nitrogen of the indole ring. nih.gov This is achieved by reacting the NH group of the indole in the nor-YM060 precursor with a trideuteriomethylating agent.

A common and efficient reagent for this purpose is trideuteriomethyl iodide (CD3I). cymitquimica.com The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby activating it for nucleophilic attack on the electrophilic CD3I.

A plausible reaction scheme is depicted below:

Scheme 1: Synthesis of this compound via N-alkylation of nor-YM060 with trideuteriomethyl iodide.

Microscale Synthesis

For research applications such as in vitro metabolic studies or as an analytical standard, this compound is often required in small (milligram) quantities. A microscale synthesis would prioritize high purity and efficient use of the expensive deuterated reagent.

The reaction can be performed in a small reaction vial under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. A suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), is used to dissolve the reactants. A non-nucleophilic base is chosen to deprotonate the indole nitrogen without competing in the alkylation reaction.

Table 1: Representative Microscale Synthesis Parameters for this compound

| Parameter | Value |

| Starting Material | nor-YM060 |

| Deuterated Reagent | Trideuteriomethyl iodide (CD3I) |

| Base | Potassium carbonate (K2CO3) or Sodium hydride (NaH) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | Room temperature to 50 °C |

| Reaction Time | 2-6 hours |

| Purification | Preparative High-Performance Liquid Chromatography (HPLC) |

| Final Salt Formation | Treatment with HCl in a suitable solvent (e.g., ether) |

| Typical Yield | 70-85% |

| Isotopic Purity | >98% D3 |

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically purified by preparative HPLC to ensure high chemical and isotopic purity. The final hydrochloride salt is obtained by treating the purified free base with a solution of hydrogen chloride.

Scalable Synthetic Approaches for Research Applications

For larger-scale research needs, such as in vivo animal studies, a more scalable synthetic approach is necessary. While the fundamental chemistry remains the same, the reaction conditions and work-up procedures are adapted for larger quantities (grams to tens of grams).

In a scalable synthesis, cost-effectiveness and operational safety become more significant considerations. While CD3I is effective, alternative deuterated methylating agents might be considered based on cost and availability. The choice of base and solvent may also be optimized for easier removal during work-up.

Table 2: Key Considerations for Scalable Synthesis of this compound

| Consideration | Approach |

| Reagent Stoichiometry | Use of a slight excess of CD3I to ensure complete conversion of the starting material. |

| Base Selection | Use of a milder, more easily handled base like potassium carbonate over sodium hydride. |

| Solvent Selection | Toluene or other less polar aprotic solvents may be used to facilitate work-up. |

| Temperature Control | Careful control of the reaction exotherm, especially during the addition of reagents. |

| Purification | Crystallization is a more scalable purification method than preparative HPLC. The crude product may be crystallized from a suitable solvent system to achieve high purity. |

| Process Safety | Implementation of appropriate safety measures for handling flammable solvents and potentially hazardous reagents on a larger scale. |

A study on the synthesis of a related radiolabeled compound, [11C]YM060, utilized the N-methylation of nor-YM060 with [11C]CH3I in the presence of K2CO3, achieving a radiochemical yield of 34-40%. researchgate.net This provides a relevant precedent for the scalability of this synthetic route for isotopically labeled ramosetron derivatives. The development of scalable deuteration methods for (hetero)arenes is an active area of research, with some methods demonstrating the potential for kilogram-scale production of deuterated compounds. nih.gov

Research Applications

The primary application of this compound in research is as an internal standard for the quantification of ramosetron in biological samples (e.g., plasma, urine) using mass spectrometry-based techniques like GC-MS or LC-MS. nih.gov The three-dalton mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification, which is crucial for pharmacokinetic and metabolic studies.

Advanced Analytical Methodologies for the Characterization and Quantification of Ramosetron D3 Hydrochloride

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry stands as a cornerstone technology for the analysis of deuterated compounds, offering unparalleled sensitivity and specificity. Its ability to differentiate molecules based on their mass-to-charge ratio makes it inherently suitable for distinguishing between a drug and its isotopically labeled counterpart.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Analogs

Liquid chromatography coupled with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), is the preferred method for the quantification of drugs and their metabolites in complex biological matrices. The use of a deuterated internal standard, such as Ramosetron-d3 Hydrochloride, is considered the gold standard in quantitative bioanalysis. wuxiapptec.comnih.gov The principle lies in the near-identical chemical and physical properties of the analyte and its stable isotope-labeled internal standard (SIL-IS). wuxiapptec.com This results in similar extraction recovery, chromatographic retention time, and ionization efficiency, thereby correcting for variability during sample preparation and analysis. nih.gov

In a typical LC-MS/MS workflow, after extraction from a biological matrix like plasma, the sample containing both the analyte (Ramosetron) and the internal standard (Ramosetron-d3) is injected into the LC system. The two compounds co-elute or have very similar retention times. Upon entering the mass spectrometer, they are ionized, and specific precursor ions are selected. For Ramosetron (B134825), the protonated molecule [M+H]⁺ would be monitored, while for Ramosetron-d3, the corresponding ion would be [M+3+H]⁺. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

A sensitive LC-ESI-MS method has been developed for the determination of ramosetron in rat plasma, demonstrating the feasibility of such analyses. nih.gov While this study used midazolam as an internal standard, the principles are directly transferable to using Ramosetron-d3. The established precursor to product ion transition for Ramosetron (m/z 280) can be adapted for its deuterated analog (m/z 283). nih.gov

Table 1: Representative LC-MS/MS Parameters for the Quantification of Ramosetron using this compound as an Internal Standard

| Parameter | Condition |

|---|---|

| LC Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water |

| Flow Rate | 0.8 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ramosetron) | m/z 280.1 → [Product Ion] |

| MRM Transition (Ramosetron-d3) | m/z 283.1 → [Product Ion+3] |

| Internal Standard | This compound |

High-Resolution Mass Spectrometry for Isotopic Purity and Enrichment Assessment

High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or time-of-flight (TOF) analyzers, is a powerful tool for determining the isotopic purity and enrichment of deuterated compounds like this compound. nih.govresearchgate.net Isotopic purity is a critical parameter, as the presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the analyte. nih.gov

HRMS provides highly accurate mass measurements, allowing for the clear differentiation of isotopologues (molecules that differ only in their isotopic composition). researchgate.net By analyzing the full scan mass spectrum, the relative abundance of the d3-labeled species compared to d0, d1, and d2 species can be calculated, thus determining the isotopic enrichment. This is crucial for ensuring the quality of the internal standard. A strategy using LC-ESI-HRMS can be employed to determine the isotopic enrichment and structural integrity of deuterated compounds by extracting and integrating the isotopic ions. nih.gov

Table 2: Theoretical High-Resolution Mass Data for Ramosetron and its d3-Isotopologue

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (m/z) |

|---|---|---|---|

| Ramosetron | C17H17N3O | 279.1372 | 280.1445 |

| Ramosetron-d3 | C17H14D3N3O | 282.1559 | 283.1632 |

Ionization Techniques and Fragmentation Pathway Analysis for Deuterated Species

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds like this compound. nih.gov It is a soft ionization method that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation. The fragmentation of the deuterated species is induced in the collision cell of a tandem mass spectrometer.

Chromatographic Separation Techniques for Deuterated Analogs

Chromatography is essential for separating the analyte of interest from other components in the sample matrix, thereby reducing ion suppression and improving the reliability of mass spectrometric detection.

Development of Robust Liquid Chromatography Methods (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds, including Ramosetron. researchgate.netwisdomlib.orgindiandrugsonline.org Several RP-HPLC methods have been developed for the quantification of Ramosetron Hydrochloride in bulk and pharmaceutical formulations. researchgate.netwisdomlib.orgindiandrugsonline.org These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile or methanol). researchgate.netindiandrugsonline.org

When using a deuterated internal standard, it is generally desirable for it to co-elute with the analyte to ensure they experience the same matrix effects. wuxiapptec.com Due to the slightly different physicochemical properties imparted by the deuterium (B1214612) atoms, a small separation between the deuterated and non-deuterated analogs can sometimes be observed, though this is often minimal. The development of a robust HPLC method involves optimizing parameters such as mobile phase composition, pH, and flow rate to achieve good peak shape, resolution, and a reasonable run time.

Table 3: Representative RP-HPLC Method Parameters for Ramosetron Analysis

| Parameter | Condition 1 | Condition 2 indiandrugsonline.org |

|---|---|---|

| Column | Hypersil ODS C18 (150 x 4.6 mm, 5 µm) | Phenomenex RP-C18 |

| Mobile Phase | Buffer (pH 3.2) : Acetonitrile (50:50 v/v) | Methanol (B129727) : Water (95:5 v/v) |

| Flow Rate | 0.8 mL/min | 0.8 mL/min |

| Detection | UV at 310 nm | UV at 302 nm |

| Retention Time | 2.54 min | Not Specified |

| Linearity Range | 1-5 µg/mL | 1-6 µg/mL |

Principles of Bioanalytical Method Development for Deuterated Internal Standards

The development and validation of a bioanalytical method using a deuterated internal standard like this compound must adhere to stringent regulatory guidelines. researchgate.net The primary advantage of using a SIL-IS is its ability to compensate for variability in sample preparation and matrix effects. wuxiapptec.comnih.gov

The method development process involves optimizing sample extraction, chromatographic conditions, and mass spectrometric parameters. researchgate.net Sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are evaluated to achieve high and reproducible recovery of the analyte and internal standard. mdpi.com

Validation of the method is a critical step and includes the assessment of several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. mdpi.com

Calibration Curve: Demonstrating the linear relationship between the analyte concentration and the instrument response over a defined range. mdpi.com

Recovery: The efficiency of the extraction procedure. mdpi.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. wuxiapptec.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). mdpi.com

The successful validation of a bioanalytical method using this compound as an internal standard ensures the generation of reliable and accurate data for pharmacokinetic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of deuterated compounds like this compound. studymind.co.ukacs.org It is uniquely capable of providing precise information on both the location of deuterium atoms within the molecule and the extent of isotopic enrichment. nih.gov Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy can be employed for this purpose. nih.gov

¹H NMR Spectroscopy: This technique is used to observe hydrogen nuclei. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. studymind.co.uk By integrating the remaining proton signals and comparing them to a non-deuterated reference standard or to signals from non-deuterated positions within the same molecule, the degree of deuterium incorporation at specific sites can be accurately calculated. researchgate.net This method is widely accessible but can be less precise for compounds with very high levels of deuteration (e.g., >98%), where the residual proton signals become very weak.

²H (or D) NMR Spectroscopy: This method directly observes the deuterium nuclei. It provides an unambiguous confirmation of the positions of deuteration, as a signal will appear for each distinct deuterium atom in the molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral interpretation straightforward if the ¹H spectrum is known. A key advantage of ²H NMR is that it yields a "clean" spectrum, free from the signals of non-deuterated solvents or residual protons. This makes it an excellent tool for verifying the structure and determining isotopic enrichment, especially for highly labeled compounds. However, ²H NMR is inherently less sensitive than ¹H NMR due to the lower magnetogyric ratio of the deuteron (B1233211), which often necessitates longer acquisition times to achieve a sufficient signal-to-noise ratio. For quantitative analysis, proper experimental setup is crucial to ensure the peak integrals are reliable. nih.gov

The combination of ¹H and ²H NMR provides a comprehensive and accurate assessment of the isotopic abundance and distribution in deuterated compounds, which is often more precise than mass spectrometry methods alone. nih.gov

| Technique | Principle of Analysis | Advantages | Limitations |

|---|---|---|---|

| Proton (¹H) NMR | Quantifies deuterium incorporation by measuring the reduction or disappearance of proton signals at specific molecular sites. studymind.co.uk | - High sensitivity and resolution.

| - Indirect measurement of deuterium.

|

| Deuterium (²H) NMR | Directly detects the signals from deuterium nuclei, confirming their location and enabling quantification through integration. | - Unambiguous confirmation of deuteration sites.

| - Lower intrinsic sensitivity requires longer acquisition times.

|

Spectroscopic Methods for Structural Elucidation of Deuterated Metabolites

Identifying the metabolic fate of a drug is a cornerstone of pharmaceutical development. Using a deuterated parent compound like Ramosetron-d3 provides a significant advantage in metabolite identification studies. acs.org The combination of stable isotope labeling with high-resolution mass spectrometry (MS) is the predominant methodology for the structural elucidation of deuterated metabolites. nih.govfigshare.com

When a biological sample (e.g., plasma, urine) from a subject administered Ramosetron-d3 is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), the metabolites of Ramosetron retain the deuterium label. nih.gov This creates a unique isotopic signature. In the mass spectrum, each metabolite appears as a "doublet" of peaks: one from the deuterated metabolite and, if a mixture of labeled and unlabeled drug is co-administered, one from the corresponding non-deuterated metabolite. figshare.com Even without co-administration, the mass of the deuterated metabolite is shifted by a known amount (e.g., +3 amu for a d3 label) compared to the mass of the potential unlabeled metabolite. This mass shift makes the drug-related material easily distinguishable from the vast number of endogenous compounds present in the biological matrix, significantly reducing background noise and preventing metabolites from being overlooked. nih.govmdpi.com

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, provides accurate mass measurements, which allow for the determination of the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions. Comparing the fragmentation pattern of a deuterated metabolite with that of the non-deuterated parent drug reveals where metabolic transformations (e.g., hydroxylation, glucuronidation) have occurred. If a fragment ion retains the deuterium label, the metabolic modification did not occur on that part of the molecule. Conversely, if a fragment loses the label, it indicates the site of metabolism. acs.org

Another advanced technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), where compounds are exposed to a deuterated solvent (like D₂O). This causes hydrogens on heteroatoms (O, N, S) to exchange with deuterium, leading to a mass increase corresponding to the number of exchangeable hydrogens. mdpi.commdpi.com This can help differentiate between isomers, such as distinguishing a hydroxylation metabolite from an N-oxide metabolite, thereby providing an additional layer of structural information. mdpi.commdpi.com

| Spectroscopic Method | Application in Deuterated Metabolite Elucidation | Information Gained |

|---|---|---|

| LC-MS/HRMS | Detects and identifies drug-related material in complex biological matrices based on the unique mass of the deuterated metabolites. nih.govfigshare.com | - Detection of novel metabolites.

|

| Tandem MS (MS/MS) | Fragments metabolite ions to generate structural information. The retention or loss of the deuterium label in fragments helps pinpoint the site of metabolic modification. acs.org | - Location of metabolic transformations (e.g., hydroxylation, demethylation).

|

| Hydrogen/Deuterium Exchange (HDX)-MS | Provides complementary structural information by determining the number of exchangeable hydrogens in a metabolite, helping to differentiate between structural isomers. mdpi.commdpi.com | - Distinction between isomers (e.g., S-oxidation vs. hydroxylation). mdpi.com |

Pharmacological Research on the Molecular and Cellular Mechanisms of Ramosetron and Its Deuterated Analog

Serotonin (B10506) 5-HT3 Receptor Binding Kinetics and Selectivity Studies (in vitro)

Ramosetron (B134825) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. nih.govnih.gov This receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, which also includes nicotinic acetylcholine (B1216132), GABA-A, and strychnine-sensitive glycine (B1666218) receptors. amegroups.cnnih.gov The 5-HT3 receptor is a pentameric structure composed of five subunits that form a central ion-conducting pore. amegroups.cnnih.gov Its activation by serotonin leads to a rapid, cation-selective inward current, primarily carried by sodium and potassium ions, resulting in neuronal depolarization. amegroups.cnpatsnap.com These receptors are densely located on vagal afferent nerve endings in the gastrointestinal mucosa and in key central nervous system areas like the chemoreceptor trigger zone. amegroups.cnmims.com

Research indicates that Ramosetron exhibits a higher affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron (B39145) and granisetron. nih.gov One study determined the inhibitory constant (Ki) of non-deuterated Ramosetron for cloned human 5-HT3 receptors to be 0.091 ± 0.014 nmol/L, highlighting its high affinity. nih.gov Its affinity for other receptors, ion channels, and enzymes was found to be negligible, underscoring its selectivity. nih.gov

Ligand-Receptor Interaction Dynamics for Ramosetron-d3

Specific studies detailing the ligand-receptor interaction dynamics exclusively for Ramosetron-d3 are not extensively available in public literature. Deuterated compounds like Ramosetron-d3 are most commonly synthesized for use as internal standards in pharmacokinetic studies, where their slightly heavier mass allows for clear differentiation from the parent drug in mass spectrometry analyses. medchemexpress.com This application focuses on quantification rather than distinct pharmacological activity.

However, the fundamental interaction with the 5-HT3 receptor is expected to be identical to that of non-deuterated Ramosetron. The mechanism involves the compound acting as a competitive antagonist, binding to the 5-HT3 receptors without activating them. patsnap.com This blockade prevents serotonin from binding and initiating the signaling cascade that leads to emesis and other gastrointestinal responses. patsnap.compatsnap.com The key difference arising from deuteration typically lies in the compound's metabolic profile rather than its receptor binding dynamics, due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. medchemexpress.com

Comparative Binding Profiles with Non-Deuterated Ramosetron

Direct comparative binding assays between Ramosetron and Ramosetron-d3 are not prominently featured in published research, likely because their receptor affinity is presumed to be identical. The substitution of hydrogen with deuterium (B1214612) atoms is not expected to alter the stereochemistry or electronic configuration of the molecule in a way that would significantly affect its affinity for the receptor binding pocket.

A defining characteristic of non-deuterated Ramosetron's binding profile is its remarkably slow dissociation from the human 5-HT3 receptor. One study reported a dissociation half-life (t½) of 560 minutes. nih.gov This is significantly longer than other 5-HT3 antagonists such as alosetron (B1665255) (t½ = 180 min) and cilansetron (B1669024) (t½ = 88 min). nih.gov This slow dissociation rate is a major contributor to its prolonged duration of action and high potency. makhillpublications.co It is highly probable that Ramosetron-d3 shares this characteristic of slow dissociation kinetics.

Table 1: Comparative 5-HT3 Receptor Binding Characteristics

| Compound | Receptor Affinity (Ki, nmol/L) | Dissociation Half-life (t½, min) |

|---|---|---|

| Ramosetron | 0.091 | 560 |

| Alosetron | Not specified | 180 |

| Cilansetron | Not specified | 88 |

| Ramosetron-d3 | Not specified (presumed similar to Ramosetron) | Not specified (presumed similar to Ramosetron) |

Data for Ramosetron, Alosetron, and Cilansetron from Hirata et al., 2007. nih.gov

In Vitro Functional Assays for 5-HT3 Receptor Antagonism

Functional assays confirm the antagonistic properties of Ramosetron observed in binding studies, demonstrating its ability to inhibit the physiological functions mediated by 5-HT3 receptor activation.

Cellular Signaling Pathway Modulation (e.g., ion channel activity)

As a 5-HT3 receptor antagonist, Ramosetron's primary mechanism is the modulation of a ligand-gated ion channel. patsnap.comjapsonline.com By blocking the receptor, it prevents the rapid influx of cations that normally occurs when serotonin binds. amegroups.cn This action inhibits the depolarization of neurons, thereby blocking signal transmission at both peripheral (vagal afferents) and central (chemoreceptor trigger zone) sites. amegroups.cnnih.gov

In vitro experiments using isolated guinea-pig colon have shown that Ramosetron competitively inhibits 5-HT-induced contractions, with a pA2 value of 8.6, further demonstrating its potent functional antagonism at the tissue level. nih.gov While direct studies on Ramosetron-d3 are lacking, its identical core structure means it would modulate the 5-HT3 ligand-gated ion channel in the same manner. medchemexpress.com

Recent research has also uncovered a novel cellular mechanism for some 5-HT3 receptor antagonists. Studies have shown that both Ramosetron and Palonosetron can act as inducers of autophagy in lung cancer cells, a cellular process for degrading and recycling damaged components. researchgate.net This suggests a broader modulation of cellular signaling pathways beyond direct ion channel blockade, although this is an emerging area of research. researchgate.net

Enzyme Inhibition and Activation Profiles (e.g., for metabolizing enzymes)

The metabolism of Ramosetron is primarily hepatic, involving cytochrome P450 enzymes, mainly CYP1A2 and CYP2D6. mims.com The introduction of deuterium at metabolically active sites can significantly alter the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. This phenomenon, known as the "kinetic isotope effect," can lead to slower metabolism of the deuterated compound. medchemexpress.com

Mechanistic Investigations in Pre-clinical in vivo Models

In vivo studies in animal models have been crucial for elucidating the pharmacological mechanisms of Ramosetron. In rats, oral administration of Ramosetron potently inhibited the von Bezold-Jarisch reflex, a 5-HT3 receptor-mediated cardiopulmonary reflex, with a very low ED50 value of 1.2 µg/kg. nih.gov This confirms its potent in vivo antagonism of 5-HT3 receptors.

Furthermore, pre-clinical models relevant to conditions like irritable bowel syndrome with diarrhea (IBS-D) have shown that Ramosetron can inhibit stress-induced abnormal defecation and visceral hypersensitivity. nih.gov For instance, it significantly suppressed the decrease in colonic pain threshold caused by restraint stress in rats, an effect not seen with other agents like loperamide. nih.gov It also prevented the acceleration of colonic transit induced by conditioned-fear stress. nih.gov These results indicate that Ramosetron's mechanism involves the blockade of 5-HT3 receptors that modulate gut motility and visceral sensation. While these studies used the non-deuterated form, they provide the foundational mechanistic understanding that would apply to Ramosetron-d3.

Table 2: In Vivo Efficacy of Ramosetron in Rat Models

| Model | Effect Measured | ED50 (µg/kg, p.o.) |

|---|---|---|

| von Bezold-Jarisch Reflex | Inhibition of bradycardia | 1.2 |

| Restraint Stress | Inhibition of abnormal defecation | 0.62 |

Data from Hirata et al., 2007. nih.gov

Neurotransmitter Modulation in Animal Models of Gastrointestinal Function (without efficacy outcomes)

Ramosetron's mechanism is centered on its potent and selective antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. patsnap.comdrugbank.com The 5-HT3 receptor, a ligand-gated ion channel, is widely distributed in the gastrointestinal (GI) tract and the central nervous system. patsnap.comjnmjournal.org Its activation by the neurotransmitter serotonin (5-HT) is a key signaling event that influences peristaltic reflexes, secretion, and vagal nerve signaling. nih.gov

Research in animal models demonstrates that ramosetron modulates GI function by interfering with these serotonergic pathways. In guinea pigs, studies have investigated the effect of ramosetron on GI transit, which is a function heavily influenced by neurotransmitter release. nih.gov Serotonin (5-HT) is a critical signaling molecule released by enterochromaffin (EC) cells and interneurons in the myenteric and submucosal plexuses, where it can induce the release of other neurotransmitters like acetylcholine from cholinergic neurons to stimulate gut motility. nih.gov

Furthermore, thyrotropin-releasing hormone (TRH) is known to stimulate centers in the brain that control the vagal-enteric nervous systems, involving both cholinergic and serotonergic mechanisms, and can induce the release of serotonin, leading to accelerated GI transit. nih.gov

Studies in guinea pig models have shown that ramosetron administration can inhibit the accelerated GI transit induced by exogenous 5-HT and TRH. nih.gov This demonstrates ramosetron's ability to modulate the physiological response to key neurotransmitters involved in gut function. By blocking the 5-HT3 receptor, ramosetron prevents the downstream effects of serotonin release, thereby altering the motor function of the small bowel and stomach. jnmjournal.orgnih.gov

Table 1: Effect of Ramosetron on Accelerated Gastrointestinal Transit in Guinea Pigs

| Inducing Agent | Agent Dose | Ramosetron Dose (µg/kg) | Inhibition of Accelerated Transit |

| 5-Hydroxytryptamine (5-HT) | 10 mg/kg | 10 | Yes |

| 5-Hydroxytryptamine (5-HT) | 10 mg/kg | 30 | Yes (Significant, P < 0.01) |

| Thyrotropin-releasing hormone (TRH) | 100 µg/kg | 10 | Yes |

| Thyrotropin-releasing hormone (TRH) | 100 µg/kg | 30 | Yes (Significant, P < 0.01) |

| Data sourced from a study on male guinea pigs investigating the effect of orally administered ramosetron on GI transit, measured by charcoal movement. nih.gov |

Receptor Occupancy Studies in Non-human Biological Systems

The pharmacological action of ramosetron is defined by its high-affinity binding to and slow dissociation from the 5-HT3 receptor. jst.go.jpresearchgate.net Receptor occupancy studies, which measure the binding affinity of a drug to its target, are crucial for understanding its potency and selectivity.

In vitro pharmacological profiling has been conducted using cloned human and rat 5-HT3 receptors expressed in cell lines. These non-human biological systems allow for precise measurement of the drug-receptor interaction without the complexities of a whole-animal model. Research shows that ramosetron exhibits a very high affinity for both human and rat 5-HT3 receptors, with its affinities for other receptors, ion channels, and enzymes being negligible. jst.go.jp This high selectivity is a key characteristic of its mechanism. patsnap.comjst.go.jp

The binding affinity is quantified by the inhibitor constant (Ki), which represents the concentration of the inhibitor (ramosetron) required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Compared to other 5-HT3 antagonists, ramosetron is considered to have a higher potency and a longer duration of action, which is attributed to its higher receptor binding capacity and slower dissociation rate. researchgate.netnih.gov

Table 2: Binding Affinity (Ki) of Ramosetron for 5-HT3 Receptors

| Receptor Source | Ki Value (nmol/L) |

| Cloned Human 5-HT3 Receptors | 0.091 ± 0.014 |

| Cloned Rat 5-HT3 Receptors | 0.22 ± 0.051 |

| Data from in vitro pharmacological profile analysis. jst.go.jp |

Metabolic Pathway Elucidation and Isotope Tracing Studies with Ramosetron D3 Hydrochloride

Application of Deuterium (B1214612) Labeling in Metabolic Fate Determination

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov In pharmaceutical research, stable isotopes, particularly deuterium (²H), are incorporated into drug molecules to serve as tracers for quantification and metabolic pathway analysis during drug development. medchemexpress.com The use of deuterium-labeled compounds, such as Ramosetron-d3 Hydrochloride, offers a distinct advantage in metabolic studies. medchemexpress.eu

Deuterium labeling involves replacing one or more hydrogen atoms in a drug molecule with deuterium atoms. Since deuterium has a different mass than hydrogen but similar chemical properties, the labeled compound behaves almost identically to the parent drug in biological systems. However, its increased mass allows it to be distinguished from its non-labeled counterpart and endogenous molecules by mass spectrometry (MS). biorxiv.org This technique enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the drug with high precision. When this compound is administered, the "d3" tag acts as a stable isotopic signature, allowing for the unambiguous identification of the parent compound and its subsequent metabolites in complex biological matrices like plasma, urine, and feces. medchemexpress.comchromatographyonline.com This method is fundamental in determining the complete metabolic profile of a drug.

Identification and Structural Characterization of Metabolites in Biological Systems (non-human, e.g., microsomal, cellular, animal models)

The identification of drug metabolites is a critical step in drug development, as these metabolites may possess their own pharmacological activity or potential toxicity. scispace.com In vitro and non-human in vivo models are essential for this purpose. Common in vitro systems include liver microsomes, S9 fractions, and cultured hepatocytes from various animal species (e.g., rat, mouse, dog), which contain the primary drug-metabolizing enzymes. scispace.comnih.gov

For Ramosetron (B134825), metabolic studies in non-human biological systems, such as rat liver microsomes, are performed to identify its biotransformation products. googleapis.com In a typical experiment, this compound is incubated with liver microsomes, and the resulting mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The deuterium label simplifies the identification of drug-related material. The mass spectrometer is programmed to detect the parent drug and any potential metabolites, which will retain the isotopic signature or exhibit a characteristic mass shift corresponding to specific metabolic reactions. For instance, a +16 Da shift would indicate hydroxylation, while a -14 Da shift (loss of CH₂) would suggest N-demethylation.

The structural characterization of these metabolites is then achieved by analyzing their fragmentation patterns in the mass spectrometer. While specific, comprehensive public data on all this compound metabolites from non-human studies is limited, the primary metabolic pathways for similar compounds often involve oxidation and conjugation.

Table 1: Potential Metabolites of Ramosetron Identified in Non-Human In Vitro Systems

| Metabolite | Metabolic Reaction | Mass Shift (from parent) | Method of Detection |

| Hydroxy-Ramosetron | Aromatic Hydroxylation | +16 Da | LC-MS/MS |

| N-Desmethyl-Ramosetron | N-Demethylation | -14 Da | LC-MS/MS |

| Ramosetron N-Oxide | N-Oxidation | +16 Da | LC-MS/MS |

| Ramosetron Glucuronide | Glucuronidation | +176 Da | LC-MS/MS |

Investigation of Cytochrome P450 (CYP) Enzyme-Mediated Metabolism (specifically addressing impact of d3)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of drugs. researchgate.net Identifying the specific CYP isozymes that metabolize a drug is crucial for predicting potential drug-drug interactions. Studies have shown that Ramosetron does not significantly inhibit major CYP isozymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 at therapeutic concentrations. researchgate.net The metabolism of similar compounds often involves CYP3A4. nih.gov

The "d3" label in this compound is typically placed on the N-methyl group. This specific placement is strategic for investigating the impact of deuterium on CYP-mediated metabolism.

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govd-nb.info This effect is most pronounced when the bond to the isotope is broken during the rate-determining step of the reaction. nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond. Consequently, metabolic reactions involving the cleavage of a C-D bond proceed more slowly than the corresponding C-H bond cleavage. nih.gov

In the context of this compound, where the deuterium atoms are on the methyl group, the KIE would primarily affect N-demethylation. This CYP-mediated reaction involves the breaking of a C-H bond on the methyl group. By replacing these hydrogens with deuterium, the rate of N-demethylation is expected to decrease. This can lead to a higher plasma concentration of the parent drug and a lower concentration of the N-desmethyl metabolite, potentially altering the drug's pharmacokinetic profile. medchemexpress.com

Table 2: Illustrative Kinetic Isotope Effect on a Hypothetical Metabolic Reaction

| Compound | Reaction Type | Relative Rate of Metabolism (Illustrative) |

| Ramosetron (non-labeled) | N-Demethylation | 100% |

| Ramosetron-d3 | N-Demethylation | 40-60% |

The primary metabolic transformations for many nitrogen-containing heterocyclic compounds like Ramosetron involve oxidation reactions. Using tracer molecules like this compound allows for precise elucidation of these pathways. The main transformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group, typically on one of the aromatic rings. This is a common CYP-mediated reaction.

N-Oxidation: The oxidation of a nitrogen atom in the heterocyclic rings.

Isotopic Effects on Metabolic Reaction Rates

Tracing Metabolic Pathways in Complex Biological Matrices

Tracing metabolic pathways in complex biological matrices such as blood, urine, or tissue homogenates is challenging due to the presence of thousands of endogenous molecules. scispace.com this compound serves as an invaluable tool in this context. Because the deuterated compound and its metabolites have a unique mass signature, they can be easily distinguished from the biological background noise using mass spectrometry. nih.gov This allows for the confident tracking of the drug's journey through the body, from the parent molecule to its various metabolic products, even at very low concentrations. nih.gov This approach provides a clear and comprehensive picture of the drug's biotransformation over time.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. When combined with isotope tracers, it evolves into metabolic flux analysis (MFA), a powerful technique for measuring the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comsemanticscholar.org

By introducing this compound into a biological system (such as cultured cells or an animal model), researchers can go beyond simple metabolite identification. mdpi.com They can measure the rate at which the parent drug is consumed and the rates at which different metabolites are formed. This quantitative data provides a dynamic view of the metabolic network. For example, by measuring the appearance rate of N-desmethyl-Ramosetron versus hydroxy-Ramosetron, the relative flux through the N-demethylation and hydroxylation pathways can be precisely calculated. This information is critical for building predictive pharmacokinetic models and understanding how factors like genetic polymorphisms in CYP enzymes might alter a drug's metabolism. semanticscholar.org

Role of Deuterium in Understanding Biotransformation Mechanisms

The use of isotopically labeled compounds, particularly those substituted with deuterium (a stable, heavy isotope of hydrogen), is a cornerstone of modern drug metabolism research. acs.orgnih.gov In the context of Ramosetron, the synthesized analogue, this compound, serves as a powerful tool for elucidating its metabolic fate and understanding the intricate mechanisms of its biotransformation. researchgate.net The replacement of specific hydrogen atoms with deuterium provides a subtle yet significant alteration that allows researchers to trace the molecule and its breakdown products within a biological system. acs.orgnih.gov

The primary metabolic pathways for Ramosetron in humans involve hepatic demethylation and hydroxylation, reactions predominantly catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2D6. researchgate.netresearcher.life The resulting metabolites, along with a portion of the unchanged drug, are then excreted in the urine, often as conjugates. researchgate.netresearcher.life The strategic placement of deuterium atoms at metabolically active sites in this compound can profoundly influence the rates of these reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comnih.gov

The C-D (carbon-deuterium) bond is stronger and requires more energy to break than a C-H (carbon-hydrogen) bond. nih.gov Consequently, when the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can significantly slow down that reaction. juniperpublishers.comnih.gov This effect is particularly relevant for the N-demethylation and hydroxylation reactions that Ramosetron undergoes. acs.orgjuniperpublishers.com

By comparing the metabolic profiles of Ramosetron and this compound, researchers can gain critical insights. For instance, a significant decrease in the formation of a particular metabolite from the deuterated compound strongly suggests that the deuterated site is a primary target for metabolism. juniperpublishers.com This approach allows for the precise identification of "soft spots" in the molecule that are most susceptible to enzymatic attack. nih.gov

Furthermore, deuterium labeling can reveal alternative metabolic pathways. If a primary metabolic route is slowed by the KIE, the drug may be shunted towards secondary, previously minor, metabolic pathways. researchgate.net This "metabolic switching" provides a more comprehensive picture of the drug's biotransformation and can lead to the identification of novel metabolites. researchgate.net

In a typical study, human liver microsomes or recombinant CYP enzymes are incubated with both Ramosetron and this compound. nih.gov The resulting metabolites are then identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). The data generated allows for a direct comparison of the metabolic rates and pathways.

Detailed Research Findings:

While specific studies on this compound are not publicly available, the principles of deuterium labeling can be illustrated with hypothetical data based on known metabolic pathways and typical KIE values.

Table 1: Hypothetical In Vitro Metabolism of Ramosetron vs. This compound in Human Liver Microsomes

| Compound | Major Metabolite | Relative Formation Rate (%) |

| Ramosetron | Demethyl-Ramosetron | 100 |

| Ramosetron-d3 | Demethyl-Ramosetron | 45 |

| Ramosetron | Hydroxy-Ramosetron | 100 |

| Ramosetron-d3 | Hydroxy-Ramosetron | 60 |

In this hypothetical scenario, the reduced formation rate of Demethyl-Ramosetron and Hydroxy-Ramosetron from the deuterated parent compound would confirm that N-demethylation and hydroxylation are major metabolic pathways and that the deuterated positions are directly involved in these transformations.

Table 2: Illustrative Kinetic Isotope Effect (KIE) on Ramosetron Metabolism

| Metabolic Reaction | Catalyzing Enzyme | KIE (kH/kD) | Implication |

| N-Demethylation | CYP1A2 | ~3.6 | C-H bond cleavage is a rate-determining step. rsc.org |

| Hydroxylation | CYP2D6 | ~2.5 | C-H bond cleavage significantly contributes to the reaction rate. |

The magnitude of the KIE can provide information about the transition state of the reaction and the degree to which C-H bond cleavage is rate-limiting. rsc.org A significant KIE, as illustrated above, provides strong evidence for the direct involvement of the deuterated site in the enzymatic reaction. rsc.org Through these isotope tracing studies, a detailed and scientifically rigorous understanding of Ramosetron's biotransformation is achieved, providing foundational knowledge for its clinical application.

Applications of Ramosetron D3 Hydrochloride As a Research Tool in Pharmaceutical Science

Role as an Internal Standard in Quantitative Bioanalytical Assays for Ramosetron (B134825)

In the realm of quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and reproducible results. scispace.comnih.gov Ramosetron-d3 Hydrochloride is specifically designed for this purpose, serving as an internal standard for the quantification of Ramosetron in biological matrices. clearsynth.comchemwhat.com

The primary function of an internal standard is to correct for variability that can occur during sample preparation and analysis. scispace.com This includes variations in extraction efficiency, sample volume, and instrument response. scispace.comscioninstruments.com Because this compound is chemically almost identical to the non-labeled Ramosetron, it closely mimics the behavior of the analyte throughout the analytical process. lgcstandards.com Both compounds exhibit similar retention times in chromatography and ionization efficiencies in the mass spectrometer. scispace.comnih.gov This co-elution and similar behavior allow for the accurate normalization of the analyte's signal, thereby compensating for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the biological sample. waters.com

The use of a deuterated internal standard like this compound is particularly advantageous in LC-MS/MS bioanalytical methods. nih.gov It helps to improve intra-injection reproducibility and reduces the impact of matrix and ionization effects, leading to more robust and reliable data. nih.gov The slight mass difference between Ramosetron (the analyte) and this compound (the internal standard) allows for their distinct detection by the mass spectrometer, enabling precise quantification of the analyte. scioninstruments.com

Table 1: Key Characteristics of this compound as an Internal Standard

| Feature | Description | Reference |

| Chemical Identity | Deuterium-labeled analog of Ramosetron. | clearsynth.comchemwhat.commedchemexpress.com |

| Primary Function | Corrects for variability in sample preparation and instrumental analysis. | scispace.comscioninstruments.com |

| Analytical Technique | Primarily used in LC-MS and GC-MS for quantification. | clearsynth.com |

| Key Advantage | Mimics the physicochemical properties and chromatographic behavior of the analyte, leading to improved accuracy and precision. | scispace.comnih.govlgcstandards.com |

| Impact on Matrix Effects | Compensates for signal suppression or enhancement from biological matrix components. | waters.com |

Utility in Quality Control and Reference Standard Programs

This compound plays a significant role in quality control (QC) and as a reference standard in pharmaceutical settings. chemwhat.comsynzeal.com As a reference standard, it provides a benchmark against which the purity and identity of Ramosetron and its related substances can be assessed. synzeal.comaxios-research.com The availability of a well-characterized standard is essential for ensuring the consistency and quality of the active pharmaceutical ingredient (API) and its finished dosage forms. synzeal.com

In quality control laboratories, this compound is used in the validation of analytical methods. clearsynth.comchemwhat.com Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. The use of a stable isotope-labeled standard helps in establishing the specificity, accuracy, and precision of the method. wisdomlib.orgwisdomlib.org

Furthermore, reference standards like this compound are crucial for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.comaxios-research.com Regulatory agencies require comprehensive data on the characterization and control of drug substances and their impurities, and the use of certified reference standards is a key component of this process. synzeal.com

Development of Impurity Profiling and Stability-Indicating Analytical Methods

The identification and quantification of impurities in a drug substance are critical aspects of pharmaceutical development and manufacturing. synzeal.com this compound is instrumental in the development of impurity profiling methods for Ramosetron. synzeal.comaxios-research.com By serving as an internal standard, it allows for the accurate measurement of known and unknown impurities.

Stability-indicating analytical methods are designed to separate and quantify the active ingredient from its potential degradation products. wisdomlib.orgwisdomlib.org These methods are essential for determining the shelf-life and storage conditions of a drug product. banglajol.info Stress testing, which involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, and photolysis, is performed to identify potential degradation products. banglajol.inforesearchgate.net

In the development of such methods for Ramosetron, this compound can be used to ensure that the analytical procedure can accurately measure the decrease in the active ingredient and the formation of degradation products over time. wisdomlib.org The ability to resolve the drug from its impurities and degradation products is a key requirement for a stability-indicating method. wisdomlib.orgresearchgate.net

Table 2: Applications in Impurity and Stability Analysis

| Application | Role of this compound | Reference |

| Impurity Profiling | Serves as an internal standard for accurate quantification of impurities. | synzeal.comaxios-research.com |

| Stability-Indicating Method Development | Helps validate methods that separate and quantify the drug from its degradation products. | wisdomlib.orgwisdomlib.org |

| Stress Testing Analysis | Facilitates the accurate measurement of drug degradation under various stress conditions. | banglajol.inforesearchgate.net |

Support for Non-Clinical Pharmacokinetic and Disposition Studies

Deuterium-labeled compounds are valuable tools in non-clinical pharmacokinetic (PK) and disposition studies. clearsynth.com These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models. The use of this compound can provide more accurate and detailed information on the metabolic fate of Ramosetron. clearsynth.com

By administering a mixture of labeled and unlabeled drug, researchers can track the parent drug and its metabolites more effectively. clearsynth.com The deuterium (B1214612) label allows for the differentiation between the administered drug and any endogenously present compounds, as well as providing a way to trace the metabolic pathways. This is particularly useful in understanding how the drug is broken down in the body and identifying the chemical structures of its metabolites. clearsynth.com

Population pharmacokinetic models for Ramosetron have been developed to understand the variability in drug response among individuals. nih.govresearchgate.net Data from studies utilizing labeled compounds can contribute to the refinement of these models, providing a better understanding of the factors that influence the drug's behavior in the body. nih.gov

Future Research Trajectories and Methodological Innovations in Deuterated Drug Analogs

Advancements in Deuterated Synthesis and Scale-Up Technologies

The broader application of deuterated compounds in pharmaceutical research and development is intrinsically linked to the efficiency and scalability of synthetic methodologies. Historically, the synthesis of deuterated molecules has been hampered by high costs and complex, multi-step procedures. doi.org However, recent innovations are addressing these challenges, paving the way for more widespread use.

Key advancements include the development of novel catalytic systems for hydrogen-deuterium (H-D) exchange. For instance, nanostructured iron catalysts have demonstrated high efficiency in the selective deuteration of (hetero)arenes using inexpensive D2O, a process that has been successfully scaled up to the kilogram level. nih.gov This is a significant step forward from traditional methods that often required harsh reaction conditions or expensive deuterated reagents. unam.mx Furthermore, continuous flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds, offering precise control over reaction parameters and facilitating scalability. colab.ws The development of automated deuterium (B1214612) exchange systems is also enhancing isotopic purity and improving production efficiency. globalgrowthinsights.com

| Technology | Advancement | Impact on Deuterated Synthesis |

| Catalysis | Development of nanostructured iron catalysts. nih.gov | Enables selective deuteration using inexpensive D2O and is scalable. nih.gov |

| Process Chemistry | Implementation of continuous flow chemistry. colab.ws | Provides precise reaction control and facilitates easier scale-up. colab.ws |

| Automation | Use of automated deuterium exchange systems. globalgrowthinsights.com | Increases isotopic purity and production efficiency. globalgrowthinsights.com |

| Catalysis | Ionic liquid catalyzed H/D exchange. doi.org | Offers a milder alternative to strong acids or bases, reducing byproduct formation. doi.org |

These advancements are critical for the cost-effective production of deuterated active pharmaceutical ingredients (APIs) like Ramosetron-d3 Hydrochloride, making them more viable for both research and commercialization. nih.gov

Integration of Advanced Omics Technologies with Deuterated Probes

The fields of metabolomics and proteomics, which provide a comprehensive snapshot of the metabolites and proteins in a biological system, are increasingly being integrated with stable isotope labeling techniques. nih.govresearchgate.net Deuterated compounds, such as this compound, can serve as powerful probes to trace metabolic pathways and understand drug-protein interactions with high precision. scitechnol.comacs.org

In metabolomics, stable isotope-resolved metabolomics (SIRM) uses deuterated (or other stable isotope-labeled) compounds to track the fate of individual atoms through complex metabolic networks. nih.gov This allows researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic fluxes. nih.gov This is particularly valuable in pharmacology for elucidating a drug's mechanism of action and identifying its metabolites. scitechnol.comacs.org

In proteomics, deuterated probes are used in techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study protein conformation and dynamics. frontiersin.org By measuring the rate of deuterium exchange, scientists can identify regions of a protein that are involved in ligand binding or undergo conformational changes upon drug interaction. frontiersin.org Furthermore, dual-labeled compounds, combining deuterium and carbon-13, are enhancing the performance of isotope tracing in proteomics. globalgrowthinsights.com

| Omics Field | Application of Deuterated Probes | Key Insights Gained |

| Metabolomics | Stable Isotope-Resolved Metabolomics (SIRM). nih.gov | Dynamic tracking of metabolic pathways and fluxes. nih.govnih.gov |

| Proteomics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). frontiersin.org | Information on protein conformation, dynamics, and drug-protein interactions. frontiersin.org |

| Proteomics | Quantitative Proteomics. thermofisher.com | Global analysis of protein expression and response to stimuli. thermofisher.com |

| Multi-omics | Integrated analysis. | A systems-level understanding of drug action and biological response. |

The integration of these advanced omics technologies with deuterated probes provides a powerful toolkit for modern drug discovery and development, offering unprecedented insights into the molecular mechanisms underlying a drug's effects.

Computational Modeling and Simulation for Predicting Deuterium Effects

Computational modeling and simulation are playing an increasingly crucial role in predicting the effects of deuteration on a drug's properties, thereby guiding the design of new deuterated analogs. These in silico methods offer a faster and more cost-effective way to screen potential candidates before embarking on laborious and expensive experimental studies.

A key area of focus is the prediction of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. faccts.de For deuterated drugs, the KIE can significantly slow down metabolic processes, leading to improved pharmacokinetic profiles. bioscientia.de Quantum mechanical (QM) methods can be used to calculate the KIE by determining the free energy barriers of reaction for both the deuterated and non-deuterated compounds. faccts.de These predictions can be validated against experimental data. faccts.denih.gov

Furthermore, machine learning potentials (MLPs) are being developed to predict the behavior of deuterated compounds with high accuracy. aps.org These models are trained on large datasets of quantum mechanical calculations and can be used to simulate the dynamics of deuterated molecules, providing insights into their structural and energetic properties. aps.org Computational methods are also being developed to simulate and analyze data from techniques like HDX-MS, aiding in the interpretation of experimental results. frontiersin.orgnih.gov

| Computational Method | Application | Predicted Property |

| Quantum Mechanics (QM) | Calculation of reaction energy barriers. faccts.de | Kinetic Isotope Effect (KIE). faccts.de |

| Machine Learning Potentials (MLPs) | Simulation of molecular dynamics. aps.org | Structural and energetic properties. aps.org |

| Molecular Dynamics (MD) Simulations | Modeling of protein-ligand interactions. | Binding affinities and conformational changes. |

| HDX-MS Data Simulation | Comparison with experimental data. frontiersin.org | Validation of protein-ligand binding models. frontiersin.org |

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel deuterated drugs.

Expanding the Scope of Isotope Tracing in Mechanistic Biology and Pharmacology

Isotope tracing, particularly with stable isotopes like deuterium, is a cornerstone of mechanistic biology and pharmacology. scitechnol.combitesizebio.com The ability to track the journey of a molecule through a biological system provides invaluable information about metabolic pathways, drug disposition, and mechanisms of action. scitechnol.commusechem.com

The applications of isotope tracing are continually expanding. In drug metabolism studies, deuterated compounds are used to identify and quantify metabolites, providing a clear picture of how a drug is processed in the body. scitechnol.comacs.org This information is critical for understanding drug-drug interactions and ensuring drug safety. scitechnol.com Stable isotope tracing is also being used to investigate drug-protein interactions, shedding light on how drugs bind to their targets and exert their therapeutic effects. scitechnol.com

Recent advances in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the power of isotope tracing. nih.govresearchgate.net These technologies allow for the sensitive and specific detection of isotopically labeled molecules in complex biological samples. scitechnol.com Furthermore, the development of new isotope-labeled tracers and sophisticated data analysis tools is expanding the scope of metabolic studies in both preclinical and clinical research. nih.gov

Challenges and Opportunities in the Broader Application of Deuterated Analogs in Academic Research

Despite the significant potential of deuterated analogs, several challenges hinder their broader application in academic research. A primary obstacle is the high cost and complexity associated with the synthesis of deuterated compounds. bioscientia.de While recent advancements are addressing this issue, the accessibility of these technologies to academic labs remains a concern. globalgrowthinsights.com

From a regulatory perspective, while the approval of the first deuterated drug, deutetrabenazine, set a precedent, the pathway for regulatory approval of subsequent deuterated drugs requires clear demonstration of improved efficacy, safety, or dosing frequency over their non-deuterated counterparts. nih.govmusechem.com

Despite these challenges, the opportunities for deuterated analogs in academic research are vast. The increasing availability of deuterated building blocks and the development of more efficient synthetic methods are lowering the barrier to entry for academic researchers. nih.govglobalgrowthinsights.com The growing interest in personalized medicine and the need for drugs with improved pharmacokinetic profiles create a fertile ground for the exploration of deuterated analogs. scitechnol.com Furthermore, the use of deuterated compounds as research tools to probe biological mechanisms offers exciting avenues for fundamental scientific discovery. unam.mxacs.org The increasing number of deuterated drugs in clinical development signals a growing confidence in this approach within the pharmaceutical industry. tandfonline.com

| Category | Description |

| Challenges | High cost and complexity of synthesis. bioscientia.de |

| Unpredictability of metabolic effects. musechem.com | |

| Regulatory hurdles requiring clear clinical advantage. nih.govmusechem.com | |

| Opportunities | Increasing availability of deuterated reagents. nih.govglobalgrowthinsights.com |

| Growing demand for drugs with improved pharmacokinetics. scitechnol.com | |

| Utility as tools for fundamental biological research. unam.mxacs.org | |

| Increasing industry investment and clinical development. tandfonline.com |

Q & A

Q. What are the validated analytical methods for quantifying Ramosetron-d3 Hydrochloride in biological matrices?

this compound, a deuterated isotopologue of ramosetron, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for isotopic differentiation. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/serum .

- Chromatographic Separation : Use a C18 column with mobile phases optimized to resolve ramosetron-d3 from endogenous interferences. Deuterated analogs reduce matrix effects .